molecular formula C17H16BrClN2O3 B5727635 N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide

N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide

Cat. No. B5727635
M. Wt: 411.7 g/mol
InChI Key: ZQYRZVWZDINQRU-UHFFFAOYSA-N
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Description

N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide, also known as BDCRB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDCRB is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a critical role in a variety of physiological and pathological processes.

Mechanism of Action

The mechanism of action of N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide involves the inhibition of the mPTP, which is a large protein complex that regulates the permeability of the mitochondrial membrane. The mPTP plays a critical role in a variety of physiological and pathological processes, including apoptosis and necrosis. N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide binds to a specific site on the mPTP and prevents the opening of the pore, which can lead to cell death. By inhibiting the mPTP, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide can protect against ischemic injury and other pathological processes.
Biochemical and Physiological Effects:
N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide has a variety of biochemical and physiological effects, primarily related to its ability to inhibit the mPTP. Inhibition of the mPTP can lead to a reduction in oxidative stress, which is a key factor in a variety of pathological processes. Additionally, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide has been shown to reduce inflammation and improve mitochondrial function in a variety of tissues.

Advantages and Limitations for Lab Experiments

N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide has several advantages for lab experiments, including its high purity and potency. However, there are also some limitations to its use. N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide is highly lipophilic, which can make it difficult to solubilize in aqueous solutions.

Future Directions

There are several future directions for research involving N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide. One area of interest is the development of more potent and selective inhibitors of the mPTP. Additionally, there is interest in studying the long-term effects of N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide and its potential applications in the treatment of neurodegenerative diseases. Finally, there is interest in studying the effects of N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide on other physiological processes, such as metabolism and aging.
Conclusion:
In conclusion, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide is a potent inhibitor of the mPTP that has a variety of potential applications in scientific research. Its ability to protect against ischemic injury and neurodegenerative diseases makes it a valuable tool for studying these conditions. While there are some limitations to its use, the development of more potent and selective inhibitors of the mPTP and further research into its long-term effects could lead to exciting new discoveries in the field of mitochondrial biology.

Synthesis Methods

The synthesis of N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide involves a series of chemical reactions, starting with the reaction of 4-bromo-3,5-dimethylphenol with acetic anhydride to form the intermediate compound, 4-bromo-3,5-dimethylphenyl acetate. This intermediate is then reacted with 2-chlorobenzenecarboximidamide in the presence of a base to form the final product, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide. The synthesis of N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.

Scientific Research Applications

N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide is its ability to inhibit the mPTP, which is a key player in a variety of physiological and pathological processes such as apoptosis, necrosis, and ischemic injury. N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide has been shown to protect against ischemic injury in a variety of tissues, including the heart, brain, and liver. Additionally, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3/c1-10-7-12(8-11(2)16(10)18)23-9-15(22)24-21-17(20)13-5-3-4-6-14(13)19/h3-8H,9H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYRZVWZDINQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/C2=CC=CC=C2Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide

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